molecular formula C10H19BrO B1664055 2-Bromo-1-decanal CAS No. 93245-72-8

2-Bromo-1-decanal

Cat. No. B1664055
CAS RN: 93245-72-8
M. Wt: 235.16 g/mol
InChI Key: QWDJPQPEHINZPS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-decanal was synthesized as an affinity labeling probe for the aliphatic aldehyde site of Vibrio harveyi luciferase. In the presence of excess amounts of this probe, the inactivation of bacterial luciferase occurred following apparent first order kinetics. This inactivation was markedly retarded in the presence of decanal but neither butanal (a very poor aldehyde substrate) nor FMN (a reaction product derived from reduced FMN) showed any significant protective effect.

Scientific Research Applications

  • Affinity Labeling in Bacterial Luciferase : 2-Bromo-1-decanal was used as an affinity labeling probe for the aldehyde site of Vibrio harveyi luciferase. This study demonstrated the inactivation of luciferase and the formation of a noncovalent complex prior to covalent attachment, which helped in understanding the role of sulfhydryl groups in the aldehyde site of luciferase (Fried & Tu, 1984).

  • Photoremovable Protecting Group for Physiological Use : Research on 8-Bromo-7-hydroxyquinoline, which shares some structural similarities with 2-Bromo-1-decanal, demonstrated its utility as a photoremovable protecting group. This chemical could be photolyzed to release various functional groups, useful in studying cell physiology (Zhu et al., 2006).

  • Applications in Polymer Chemistry : The study of diversified applications of chemically modified 1,2-polybutadiene showed how brominated polymers, related to 2-Bromo-1-decanal, can be used as macroinitiators for polymerization, resulting in water-soluble polymers with potential for various industrial applications (Yuan et al., 2011).

  • Liquid Crystalline Dendrimeric Polymer Synthesis : Research into the synthesis and characterization of thermotropic nematic liquid crystalline dendrimeric polymers, which involved bromo-substituted compounds, revealed the potential of these materials in the development of advanced polymers with unique properties (Percec & Kawasumi, 1992).

  • Synthesis of Natural Products : The use of bromo-substituted compounds in queued chemical transformations using late transition metal catalysis illustrated the efficiency in synthesizing complex natural products, showcasing the role of such compounds in pharmaceutical and synthetic chemistry (Ghasemi et al., 2004).

properties

CAS RN

93245-72-8

Product Name

2-Bromo-1-decanal

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

2-bromodecanal

InChI

InChI=1S/C10H19BrO/c1-2-3-4-5-6-7-8-10(11)9-12/h9-10H,2-8H2,1H3

InChI Key

QWDJPQPEHINZPS-SNVBAGLBSA-N

SMILES

CCCCCCCCC(C=O)Br

Canonical SMILES

CCCCCCCCC(C=O)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Bromo-1-decanal;  2-Bromo(1-14C)-1-decanal;  Decanal-1-14C, 2-bromo-, (R)-.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-decanal
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-decanal
Reactant of Route 3
2-Bromo-1-decanal
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-decanal
Reactant of Route 5
2-Bromo-1-decanal
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-decanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.